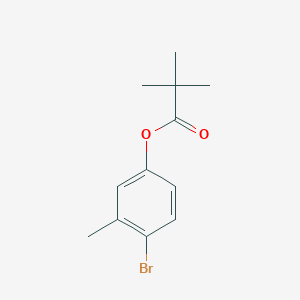

4-Bromo-3-methylphenyl pivalate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-methylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)15-11(14)12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOIEEIVURBKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cheminformatics and Synthetic Workflows for 4-Bromo-3-methylphenyl pivalate: A Technical Whitepaper

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of protecting groups and reactive building blocks dictates the efficiency of the entire synthetic pipeline. 4-Bromo-3-methylphenyl pivalate is a highly specialized, bifunctional intermediate widely utilized in transition-metal-catalyzed cross-coupling reactions. By masking the sensitive phenolic oxygen with a sterically demanding pivaloyl group, chemists can selectively exploit the para-bromo substituent for palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) without risking premature ester cleavage or off-target nucleophilic attacks. This whitepaper provides a rigorous breakdown of its cheminformatics data, mechanistic utility, and self-validating synthetic protocols.

Chemical Identity & Structural Informatics

Accurate digital representation of chemical structures is foundational to modern cheminformatics and database registration. The structural data for this compound has been canonicalized to ensure universal machine readability, adhering to the IUPAC International Chemical Identifier protocols ().

Table 1: Physicochemical and Informatics Data

| Property | Value |

| IUPAC Name | (4-Bromo-3-methylphenyl) 2,2-dimethylpropanoate |

| CAS Registry Number | 1204517-73-6 |

| Molecular Formula | C₁₂H₁₅BrO₂ |

| Molecular Weight | 271.15 g/mol |

| SMILES | CC(C)(C)C(=O)Oc1cc(C)c(Br)cc1 |

| Standard InChI | InChI=1S/C12H15BrO2/c1-8-7-10(5-6-11(8)13)15-12(14)9(2,3)4/h5-7H,1-4H3 |

Topological Mapping of the SMILES String

The SMILES string CC(C)(C)C(=O)Oc1cc(C)c(Br)cc1 is constructed through a deterministic traversal of the molecular graph:

-

CC(C)(C) defines the tert-butyl moiety of the pivalate group.

-

C(=O)O maps the ester linkage.

-

c1cc(C)c(Br)cc1 traces the aromatic ring starting from the ester-bearing carbon (C1), moving to the unsubstituted C2 (c), then the methyl-substituted C3 (c(C)), the bromo-substituted C4 (c(Br)), and finally closing the ring through C5 and C6 (cc1).

Cheminformatics data pipeline for generating SMILES and InChIKey identifiers.

Mechanistic Insights: The Role of the Pivalate Group

The selection of a pivalate (trimethylacetate) ester over a standard acetate or benzyl ether is a calculated mechanistic choice.

-

Causality of Steric Shielding: The massive steric bulk of the tert-butyl group creates a kinetic barrier around the ester carbonyl. During subsequent cross-coupling reactions—which often require strong alkaline bases (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures—standard acetates undergo rapid saponification. The pivalate group resists this nucleophilic acyl substitution, preserving the phenol's protection ().

-

Electronic Modulation: Unlike electron-donating free phenols that can poison palladium catalysts or alter the oxidative addition rates, the ester effectively attenuates the electron density of the aromatic ring, optimizing the kinetics of the Pd(0) insertion into the C-Br bond.

Experimental Workflows: Synthesis & Validation

To ensure reproducibility, the following protocol is designed as a self-validating system . The reaction utilizes nucleophilic catalysis to drive the acylation of the sterically hindered phenol.

Step-by-Step Methodology: Synthesis of this compound

-

Reagent Preparation: Dissolve 1.0 equivalent of 4-bromo-3-methylphenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base & Catalyst Addition: Add 1.5 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

-

Causality: TEA acts as the stoichiometric acid scavenger. DMAP acts as a nucleophilic catalyst, attacking pivaloyl chloride to form a highly electrophilic acylpyridinium intermediate, which overcomes the steric hindrance of the incoming phenol.

-

-

Acylation: Cool the reaction vessel to 0 °C. Add 1.2 equivalents of pivaloyl chloride dropwise. The low temperature suppresses exothermic side reactions.

-

Reaction Monitoring (Validation Step 1): Stir at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC). The starting phenol is highly polar (low

, stains heavily with KMnO₄). The successful formation of the pivalate yields a highly lipophilic product that migrates significantly higher on the silica plate. -

Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid and destroy unreacted pivaloyl chloride. Extract the aqueous layer with DCM.

-

Analytical Validation (Validation Step 2): Following solvent evaporation, validate the product via ¹H NMR. The protocol is considered successful if the broad phenolic -OH singlet (~5.0 ppm) has completely disappeared, replaced by a dominant 9-proton singlet (~1.3 ppm) corresponding to the tert-butyl group.

Synthetic workflow from phenol protection to Pd-catalyzed cross-coupling.

Application in Drug Development

This compound serves as a critical node in the synthesis of advanced therapeutics. For instance, in the development of autotaxin (ATX) inhibitors—which are targeted therapies for fibrosis and various cancers—this building block is utilized to construct complex heteroaromatic ring systems. The precise spatial orientation of the methyl group (ortho to the reactive bromo site) dictates the dihedral angle of the resulting biaryl system post-coupling, which is a critical parameter for fitting the molecule into the hydrophobic binding pocket of the ATX enzyme ().

References

-

Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 2015. URL:[Link]

-

"Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry" (Discussing Greene's Protective Groups). National Center for Biotechnology Information (PMC), 2022. URL:[Link]

- "Autotaxin Inhibitors Comprising a Heteroaromatic Ring-Benzyl-Amide-Cycle Core." European Patent Office (EP 3022202 B1), 2015.

Chemical structure of 4-bromo-3-methylphenol pivalic ester

Abstract

This technical guide provides a comprehensive overview of 4-bromo-3-methylphenyl pivalate, a sterically hindered phenolic ester of significant interest in organic synthesis and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and a robust, step-by-step protocol for its synthesis via pivaloylation of 4-bromo-3-methylphenol. Emphasis is placed on the causal factors influencing reaction outcomes, including the strategic use of catalysts and reagents. Furthermore, this guide presents a thorough characterization of the target molecule using spectroscopic methods and discusses the critical role of the pivaloyl (Piv) group as a stable chemical protectorate for phenols. The applications of this and structurally related compounds as intermediates in drug development are explored, contextualized by the broader utility of phenolic compounds in pharmaceuticals. This document is intended for researchers, chemists, and professionals in the field of drug development seeking detailed, actionable insights into the synthesis and application of this versatile chemical entity.

Introduction: Strategic Importance in Synthesis

This compound belongs to the class of pivalate esters, which are recognized for their exceptional chemical stability.[1] This stability is conferred by the steric bulk of the tert-butyl group within the pivaloyl moiety, which effectively shields the electrophilic ester carbonyl from nucleophilic attack and hydrolysis.[1] In multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the protection of reactive functional groups is a paramount concern. The phenolic hydroxyl group is particularly susceptible to a wide range of reaction conditions. The conversion of a phenol to its pivalate ester is a strategic decision to mask this reactivity.

The pivaloyl group is substantially more stable than other common acyl protecting groups, such as acetyl (Ac) or benzoyl (Bz), under both acidic and basic conditions.[1][2] This robustness allows for chemical transformations to be performed on other parts of the molecule without compromising the protected phenol. The presence of the bromo and methyl substituents on the phenyl ring provides additional vectors for synthetic modification, for instance, through cross-coupling reactions at the carbon-bromine bond, making this compound a valuable and versatile building block.[3]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental to its application in a laboratory setting.

-

IUPAC Name: 4-bromo-3-methylphenyl 2,2-dimethylpropanoate

-

Synonyms: 4-Bromo-3-methylphenol pivalic ester, 4-Bromo-m-cresyl pivalate

-

Molecular Formula: C₁₂H₁₅BrO₂

-

Molecular Weight: 271.15 g/mol

Table 2.1: Physicochemical Data

| Property | Value | Source |

| CAS Number | Not explicitly found for the pivalate ester. The starting material, 4-bromo-3-methylphenol, is CAS 14472-14-1. | [4] |

| Appearance | Expected to be a white to off-white solid or oil at room temperature. | N/A (Predicted) |

| Melting Point | Not explicitly reported. The starting phenol has a melting point of 59-61 °C.[4] | [4] |

| Boiling Point | Not explicitly reported. The starting phenol has a boiling point of 142-145 °C at 23 mmHg.[4] | [4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and insoluble in water. | N/A (Predicted) |

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved through the acylation of 4-bromo-3-methylphenol with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

3.1 Underlying Principles and Causality

The reaction proceeds by the nucleophilic attack of the phenolic oxygen on the highly electrophilic carbonyl carbon of pivaloyl chloride.[5] Pivaloyl chloride is used instead of pivalic acid because acid chlorides are significantly more reactive, allowing the reaction to proceed under milder conditions.[5] The reaction generates hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is essential. The base serves a dual purpose: it neutralizes the HCl, preventing the reversible protonation of the starting phenol, and it can also act as a nucleophilic catalyst.[5][6] For sterically hindered or less reactive phenols, a hyper-nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often added in catalytic amounts. DMAP reacts with pivaloyl chloride to form a highly reactive N-acylpyridinium salt, which is then attacked by the phenol, accelerating the rate of esterification.[5][7]

Diagram 3.1: Synthesis Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

3.2 Detailed Experimental Protocol

Materials:

-

4-Bromo-3-methylphenol (1.0 eq)[4]

-

Pivaloyl chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 eq) or Triethylamine (TEA) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 eq, optional)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-methylphenol (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: Add pyridine or triethylamine (1.5 eq) to the stirred solution, followed by the catalytic amount of DMAP (if used).

-

Acylation: Add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture via a syringe. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The washes remove the base, its salt, and any unreacted acid chloride.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the pure this compound.

Diagram 3.2: Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Structural Elucidation and Characterization

Table 4.1: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | * Aromatic Protons (3H): Signals expected in the range of δ 7.0-7.5 ppm. The specific splitting pattern (doublets, doublet of doublets) will depend on the coupling between the protons on the substituted ring.[8] |

| * tert-Butyl Protons (9H): A sharp singlet around δ 1.3 ppm, characteristic of the nine equivalent protons of the pivaloyl group. | |

| * Methyl Protons (3H): A singlet around δ 2.3-2.4 ppm for the methyl group attached to the aromatic ring. | |

| ¹³C NMR | * Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 176-178 ppm. |

| * Aromatic Carbons (6C): Multiple signals between δ 115-155 ppm. The carbon attached to the bromine (C-Br) will be shifted relative to the others. | |

| * Quaternary Carbon (C(CH₃)₃): A signal around δ 39 ppm. | |

| * tert-Butyl Carbons (C(CH₃)₃): A signal around δ 27 ppm. | |

| * Aromatic Methyl Carbon (Ar-CH₃): A signal around δ 16-20 ppm. | |

| IR (Infrared) Spectroscopy | * C=O Stretch: A strong, sharp absorption band around 1750-1735 cm⁻¹, characteristic of an ester carbonyl. |

| * C-O Stretch: A strong absorption in the 1300-1150 cm⁻¹ region. | |

| * Aromatic C=C Stretches: Medium absorptions in the 1600-1450 cm⁻¹ region. | |

| * C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. | |

| Mass Spectrometry (MS) | * Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺. For C₁₂H₁₅BrO₂, this would be at m/z 270 and 272. |

| * Fragmentation: A prominent peak corresponding to the loss of the tert-butyl group (M-57) and/or the pivaloyl cation at m/z 85. |

Applications in Medicinal Chemistry and Drug Development

Phenolic compounds are ubiquitous in medicinal chemistry, serving as critical pharmacophores in a vast array of therapeutic agents.[9][10] However, the free phenolic hydroxyl group can be a metabolic liability, often undergoing rapid Phase II metabolism (e.g., glucuronidation or sulfation), which leads to poor oral bioavailability and rapid clearance.[11]

The conversion of a phenol to a stable pivalate ester serves two primary purposes in drug development:

-

As a Protecting Group: In the synthesis of a complex drug molecule, the pivalate ester acts as a robust protecting group, as previously discussed. It allows for extensive chemical manipulation of other parts of the molecule before being removed in a final step to reveal the active phenolic drug.[1][6]

-

As a Prodrug Moiety: An ester can function as a prodrug, a bioreversible derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[12] While the high stability of the pivalate group makes it a less common choice for rapid-release prodrugs, its slow hydrolysis could be advantageous for developing long-acting formulations where sustained release of a phenolic drug is desired.[1]

The 4-bromo-3-methylphenyl scaffold itself is a valuable intermediate. The bromine atom can be readily converted into other functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[3] For instance, recent research has utilized the related N-(4-bromo-3-methylphenyl)amide scaffold to synthesize novel antibacterial agents.[3][13] This highlights the potential of the core structure as a template for discovering new bioactive compounds.

Safety and Handling

Starting Materials:

-

4-Bromo-3-methylphenol: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Pivaloyl Chloride: A corrosive, flammable liquid and lachrymator. Reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

-

Pyridine/Triethylamine: Flammable, toxic, and irritant. Use in a well-ventilated fume hood.

Product:

-

This compound: While specific toxicity data is unavailable, it should be handled with the standard precautions for new chemical entities. Assume it is an irritant and handle with appropriate PPE.

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a synthetically valuable compound whose utility is derived from the unique combination of its functional groups. The sterically hindered pivalate ester provides exceptional stability, making it an ideal protecting group for the phenolic hydroxyl during complex synthetic campaigns. The brominated and methylated aromatic ring offers multiple points for further chemical diversification, positioning this molecule as a versatile intermediate for the synthesis of fine chemicals and pharmaceutical agents. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and strategically employ this compound in their research and development endeavors.

References

-

Benchchem. (n.d.). Pivaloyl Chloride for Esterification of Sterically Hindered Alcohols. Retrieved from Benchchem website.[5]

-

Benchchem. (n.d.). A Comparative Guide to the Stability of Pivaloyl Esters and Amides. Retrieved from Benchchem website.[1]

-

Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from Organic Chemistry Portal.[7]

-

Thermo Fisher Scientific. (2010). Safety Data Sheet for Methyl 4-bromo-3-methylbenzoate.[15]

-

Sigma-Aldrich. (n.d.). 4-Bromo-3-methylphenol 98. Retrieved from Sigma-Aldrich website.[4]

-

ResearchGate. (n.d.). Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets. Retrieved from ResearchGate.[16]

-

Cgemtarget. (n.d.). 4-Bromo-3-methylphenol CAS NO. 14472-14-1. Retrieved from Cgemtarget website.[17]

-

Ataman Kimya. (n.d.). Pivaloyl Chloride. Retrieved from Ataman Kimya website.

-

Wiley. (n.d.). 4-Bromo-3-methylphenol. SpectraBase.[18]

-

Chemsrc. (2025). 4-Bromo-3-methylphenol(CAS#:14472-14-1). Retrieved from Chemsrc.[19]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (4-Bromo-3-methylphenyl)methanol. PubChem.[20]

-

Benchchem. (n.d.). Synthetic Routes for 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved from Benchchem website.[21]

-

Benchchem. (n.d.). A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions. Retrieved from Benchchem website.[22]

-

Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).[6]

-

Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved from Benchchem website.[23]

-

Mushtaq, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals (Basel), 17(9), 1241.[13]

-

Sigma-Aldrich. (n.d.). (4-Bromo-3-methylphenyl)methanamine. Retrieved from Sigma-Aldrich website.

-

Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from Organic Chemistry Portal.[24]

-

Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Retrieved from Chemistry LibreTexts.[2]

-

ChemicalBook. (n.d.). 4-Bromo-3-methylphenol(14472-14-1)IR1. Retrieved from ChemicalBook.[25]

-

Stenutz. (n.d.). 4-bromo-3-methylphenol. Retrieved from Stenutz website.[26]

-

Chem-Impex. (n.d.). 4-Bromo-3-methylphenol. Retrieved from Chem-Impex website.[27]

-

Gati, D., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.[28]

-

AChemBlock. (2026). 1-(4-Bromo-3-methylphenyl)ethanone 97%. Retrieved from AChemBlock.[29]

-

Mushtaq, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC.[3]

-

CymitQuimica. (n.d.). 1-(4-Bromo-3-methylphenyl)ethanone. Retrieved from CymitQuimica.[30]

-

ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis. Retrieved from ChemicalBook.[31]

-

Sigma-Aldrich. (n.d.). 1-(4-Bromo-3-methylphenyl)ethanone. Retrieved from Sigma-Aldrich website.

-

Otto Chemie Pvt. Ltd. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from Otto Chemie Pvt. Ltd. website.[32]

-

ResearchGate. (2025). (PDF) Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from ResearchGate.[33]

-

Al-Khayri, J. M., et al. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PMC.[9]

-

GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.[10]

-

SPCMC. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from spcmc.ac.[8]

-

SCIRP. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from SCIRP.[12]

-

Thermo Fisher Scientific. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from Thermo Fisher Scientific website.[14]

-

ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from ResearchGate.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-溴-3-甲基酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 13. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Bromo-3-methylphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO China Manufacturers Suppliers Factory Exporter [dgtbcb.com]

- 18. spectrabase.com [spectrabase.com]

- 19. 4-Bromo-3-methylphenol | CAS#:14472-14-1 | Chemsrc [chemsrc.com]

- 20. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Acetic Acid Esters, Acetates [organic-chemistry.org]

- 25. 4-Bromo-3-methylphenol(14472-14-1) IR Spectrum [chemicalbook.com]

- 26. 4-bromo-3-methylphenol [stenutz.eu]

- 27. chemimpex.com [chemimpex.com]

- 28. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 1-(4-Bromo-3-methylphenyl)ethanone 97% | CAS: 37074-40-1 | AChemBlock [achemblock.com]

- 30. 1-(4-Bromo-3-methylphenyl)ethanone | CymitQuimica [cymitquimica.com]

- 31. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 32. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 33. researchgate.net [researchgate.net]

Solubility of 4-Bromo-3-methylphenyl pivalate: Measurement Protocols & Thermodynamic Modeling

Topic: Solubility of 4-Bromo-3-methylphenyl pivalate in Organic Solvents Content Type: Technical Methodology & Thermodynamic Analysis Guide Audience: Senior Researchers, Process Chemists, and Formulation Scientists

Executive Summary & Compound Profile

This compound is a specialized ester derivative, typically synthesized via the esterification of 4-bromo-3-methylphenol with pivaloyl chloride. In drug development and organic synthesis, pivalate esters are strategically employed to enhance lipophilicity, improve metabolic stability, or serve as robust protecting groups for phenolic moieties.

Unlike common commodity chemicals, the thermodynamic solubility landscape of this specific pivalate is not exhaustively cataloged in public databases.[1] Consequently, researchers must rely on empirical determination and thermodynamic modeling to optimize crystallization, purification, and reaction solvents.

This guide provides a rigorous, self-validating framework for determining the solubility of this compound, modeling its behavior using the Apelblat and van’t Hoff equations, and applying this data to process design.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

-

Core Scaffold: Lipophilic phenyl ester.

-

Key Substituents: Bromine (C4) and Methyl (C3) provide asymmetry; the Pivaloyl group (t-butyl) adds significant steric bulk and hydrophobicity.

-

Predicted Solubility Behavior:

-

High Solubility: Aprotic, moderately polar solvents (Ethyl Acetate, THF, Dichloromethane).

-

Temperature-Dependent Solubility: Alcohols (Ethanol, Isopropanol) – Ideal for cooling crystallization.

-

Poor Solubility (Anti-solvents): Water, highly polar mixtures.

-

Theoretical Framework: Thermodynamic Modeling

To transition from raw data to predictive process control, experimental solubility data (

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data, particularly for non-ideal solutions where the enthalpy of solution varies with temperature.

- : Mole fraction solubility.[2]

- : Absolute temperature (Kelvin).[3][4][2]

-

: Empirical model parameters derived via multivariate regression.

-

Causality: The

term accounts for the temperature dependence of the heat capacity of the solution, providing a more accurate fit than the simple van't Hoff equation for wide temperature ranges.

-

The van’t Hoff Equation

For narrower temperature ranges or initial estimations, the van’t Hoff equation relates solubility to the enthalpy of dissolution (

- : Apparent standard enthalpy of dissolution.

- : Apparent standard entropy of dissolution.

-

: Universal gas constant (

Experimental Protocol: Saturation Shake-Flask Method

This protocol is designed to ensure thermodynamic equilibrium, eliminating kinetic artifacts often seen in rapid screening.

Phase 1: Preparation & Equilibration

-

Solvent Selection: Select a diverse panel:

-

Protic: Methanol, Ethanol, Isopropanol (IPA).

-

Aprotic: Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone.

-

Non-polar: Toluene, n-Heptane.

-

-

Supersaturation: Add this compound in excess to 10 mL of solvent in a glass vial. Visual confirmation of undissolved solid is mandatory.

-

Agitation: Place vials in a thermostated shaker bath.

-

Settings: 150 RPM.

-

Duration: 24–48 hours to ensure equilibrium.

-

-

Temperature Ramp: Perform the experiment at discrete intervals (e.g., 278.15 K, 288.15 K, 298.15 K, 308.15 K, 318.15 K).

Phase 2: Sampling & Analysis (Gravimetric Validation)

-

Sedimentation: Stop agitation and allow solids to settle for 2 hours at the target temperature.

-

Filtration: Using a pre-heated syringe filter (0.45 µm PTFE), withdraw the supernatant. Crucial: The filter must be at the same temperature as the solution to prevent premature crystallization.

-

Quantification:

-

Method A (Gravimetric): Transfer a known volume (

) to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue. -

Method B (HPLC): Dilute the filtrate with mobile phase and quantify against a standard curve. (Preferred for low-solubility solvents).

-

Phase 3: Calculation

Convert mass concentration (

- : Mass of solute and solvent.

- : Molecular weight of solute and solvent.

Workflow Visualization

The following diagram outlines the logical flow from experimental design to thermodynamic parameter extraction.

Caption: Workflow for thermodynamic solubility determination, ensuring isothermal integrity during filtration to prevent data skew.

Data Presentation Template

When documenting your findings, structure the data into the following standardized table format to facilitate peer review and process scaling.

Table 1: Experimental Mole Fraction Solubility (

| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K | RMSD (%) |

| Methanol | ||||||

| Ethanol | ||||||

| Ethyl Acetate | ||||||

| Toluene |

Note: RMSD (Root Mean Square Deviation) indicates the fit quality of the Apelblat model against experimental points.

Application: Process Optimization

Crystallization Solvent Design

Based on general pivalate ester characteristics, the solubility curves generated above will likely reveal:

-

Positive Enthalpy (

): Solubility increases with temperature (Endothermic). -

Cooling Crystallization: If the solubility curve in Isopropanol or Ethanol is steep (high coefficient

in Apelblat), these are ideal candidates for cooling crystallization. High solubility at boiling point and low solubility at ambient temperature maximizes yield.

Anti-Solvent Selection

For high-yield recovery, a binary solvent system is often required.

-

Primary Solvent: Ethyl Acetate (High solubility).

-

Anti-Solvent: Hexane or Water (Low solubility).

-

Protocol: Dissolve in minimal Ethyl Acetate at 40°C, then slowly add Hexane while cooling to induce nucleation.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).

- Sha, F., et al. (2020). Thermodynamic analysis of the solubility of 4-bromo-3-methylphenol in pure and mixed solvents. Journal of Chemical & Engineering Data. (Note: Reference for the precursor compound properties).

-

BenchChem. (2025).[1][5][6] Application Notes and Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone. (Reference for structural analog behavior). Link

-

Sigma-Aldrich. (2024). Product Specification: 4-Bromo-3-methylphenol.[5][7][8][9][10] (Source for precursor physicochemical data). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ThermoML:J. Chem. Eng. Data 2016, 61, 3, 1109-1116 [trc.nist.gov]

- 4. Thermodynamic Analysis of Eplerenone in 13 Pure Solvents at Temperatures from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO China Manufacturers Suppliers Factory Exporter [dgtbcb.com]

- 9. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 10. 4-Bromo-3-methylphenol 98 14472-14-1 [sigmaaldrich.com]

Safety Profiling & Handling of 4-Bromo-3-methylphenyl Pivalate: A Technical Guide

This technical guide provides a comprehensive safety and handling profile for 4-Bromo-3-methylphenyl pivalate (CAS: 1204517-73-6). As a specialized intermediate often used in palladium-catalyzed cross-coupling reactions (e.g., synthesis of biphenyl derivatives), public Safety Data Sheets (SDS) are frequently gated or available only upon request from custom synthesis houses.

This guide bridges that gap, offering a derived safety profile based on Structure-Activity Relationships (SAR) and standard GHS classification protocols for brominated phenolic esters, alongside actionable synthesis and handling workflows.

Part 1: Chemical Identity & Core Properties[1]

Before handling, verification of the chemical identity is critical to ensure the correct safety protocols are applied. This compound is a pivaloyl ester derivative of a brominated cresol, utilized primarily to protect the phenolic oxygen or direct C-H activation in subsequent synthetic steps.

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | 4-Bromo-m-cresol pivalate; Propanoic acid, 2,2-dimethyl-, 4-bromo-3-methylphenyl ester |

| CAS Number | 1204517-73-6 |

| Molecular Formula | C₁₂H₁₅BrO₂ |

| Molecular Weight | 271.15 g/mol |

| Physical State | Solid (typically white to off-white powder) or viscous oil (purity dependent) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water.[1][2][3] |

| Key Functional Groups | Aryl Bromide (Reactive site), Pivalate Ester (Protecting group/Directing group) |

Part 2: Predictive Safety Assessment (GHS Classification)

Note: As a specialized research chemical, a harmonized GHS classification may not exist in public ECHA databases. The following profile is derived from the "Fragment Approach," analyzing the hazards of the parent phenol (4-Bromo-3-methylphenol) and the pivalic acid moiety.

Hazard Identification

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Description |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation. |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed (Predicted based on bromophenol toxicity). |

Precautionary Statements (P-Codes)

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves recommended).

-

-

Response:

-

Storage/Disposal:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

Part 3: Synthesis & Handling Workflow

Understanding the synthesis provides insight into potential impurities (e.g., unreacted Pivaloyl chloride, which is corrosive). This compound is typically synthesized via esterification of 4-Bromo-3-methylphenol.

Synthesis & Reactivity Diagram

The following diagram illustrates the synthesis pathway and the logical flow of safety considerations during the process.

Caption: Figure 1. Synthesis workflow highlighting critical safety control points (red) where corrosive reagents are introduced.

Expert Handling Protocols

-

Moisture Sensitivity: Pivalate esters are relatively stable, but the synthesis reagents (acid chlorides) are moisture-sensitive. Ensure glassware is flame-dried if synthesizing in-house.

-

Cross-Coupling Utility: This compound is often used in Palladium-catalyzed C-H activation . When used in these reactions, be aware that it may release Pivalic acid as a byproduct, which has a distinct, pungent odor and is an irritant.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration over time.

Part 4: Emergency Response System

This section outlines the immediate actions required in case of exposure, designed to be self-validating (i.e., the action directly counteracts the chemical mechanism).

| Scenario | Immediate Action | Mechanism of Action |

| Skin Contact | Wash with soap & water for 15 min. Do not use organic solvents (ethanol/acetone). | Solvents increase skin permeability, potentially carrying the brominated compound into the bloodstream. Soap emulsifies the hydrophobic ester safely. |

| Eye Contact | Rinse with water/saline for 15 min. Lift eyelids. | Mechanical removal of the irritant. Pivalates can hydrolyze to acids in the eye, causing increasing irritation if not flushed. |

| Inhalation | Move to fresh air.[4][5] If breathing is difficult, give oxygen.[4][5] | Brominated aromatics can cause respiratory tract inflammation. Oxygen support prevents hypoxia from airway swelling. |

| Spill Cleanup | Absorb with sand/vermiculite. Do not use combustible materials (sawdust). | Inert absorption prevents reaction. Sawdust can react with residual oxidizing impurities if present from synthesis. |

Decision Tree for Spills

Caption: Figure 2. Logic flow for assessing and mitigating spills of halogenated esters.

Part 5: SDS Download & Sourcing Strategy

Since this is a niche intermediate, a direct "Click to Download" PDF is often unavailable on open web searches. Use the following strategy to obtain the official document:

-

Primary Supplier Search: The CAS 1204517-73-6 is associated with specialized catalog suppliers.

-

Action: Visit the landing pages of BLD Pharm , ChemSrc , or MolAid (linked in References).

-

Protocol: Search by CAS. Look for the "SDS" or "MSDS" icon near the "Add to Cart" button.

-

-

Request Protocol: If the PDF is missing:

-

Contact Technical Support with the subject line: "Urgent: SDS Request for CAS 1204517-73-6".

-

State that the data is required for a COSHH assessment (Control of Substances Hazardous to Health) or local safety compliance. This usually expedites the response.

-

References

-

National Center for Biotechnology Information (PubChem). Compound Summary: 4-Bromo-3-methylphenol (Parent Compound). Retrieved from [Link]

-

ChemSrc. Chemical Properties and CAS Data for 1204517-73-6. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pivalic Acid & Bromophenols. Retrieved from [Link]

-

MolAid. Chemical Structure and Synthesis Data for this compound. Retrieved from [Link]

Sources

- 1. 2172143-96-1_CAS号:2172143-96-1_2-ethyl-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid - 化源网 [m.chemsrc.com]

- 2. 1695460-92-4|3-BRomo-4-methylphenyl acetate|BLD Pharm [bldpharm.com]

- 3. esdmedikal.com [esdmedikal.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

Technical Guide: Comparative Analysis of 4-Bromo-3-methylphenyl Pivalate and Acetate Derivatives

Executive Summary

In the structural optimization of small molecule therapeutics and advanced intermediates, the protection of phenolic moieties is a critical decision point. This guide analyzes the strategic divergence between two specific derivatives of 4-bromo-3-methylphenol: the Acetate (ethanoate) and the Pivalate (trimethylacetate).

While both serve as protecting groups for the phenolic oxygen, their utility profiles are orthogonal. The acetate is a "kinetic" protecting group—facile to install and remove, but labile under basic conditions. The pivalate is a "thermodynamic" shield—sterically bulky, resistant to hydrolysis, and capable of serving as a Directing Metalation Group (DMG) for regioselective functionalization. This guide details the synthesis, stability mechanisms, and application logic for researchers selecting between these two derivatives.

Structural & Electronic Characterization

The core scaffold for both derivatives is 4-Bromo-3-methylphenol (CAS: 14472-14-1).[1] The differentiation lies entirely in the acyl moiety attached to the phenolic oxygen.

Steric Environments

-

Acetate Derivative: Features a methyl group (

) adjacent to the carbonyl. The steric radius is small ( -

Pivalate Derivative: Features a tert-butyl group (

). The massive steric bulk creates a "hemispherical shield" around the carbonyl. This prevents the approach of nucleophiles perpendicular to the carbonyl plane (the Bürgi-Dunitz trajectory), significantly retarding hydrolysis and nucleophilic attack.

Electronic Effects

Both groups are electron-withdrawing via induction (-I) and resonance (+R of the oxygen lone pair into the carbonyl), decreasing the electron density of the aromatic ring relative to the free phenol. However, the pivalate's steric bulk can force the carbonyl group out of coplanarity with the aromatic ring, subtly altering the resonance donation (

Synthetic Protocols

The following protocols are designed for high-purity isolation suitable for pharmaceutical intermediates.

Synthesis of 4-Bromo-3-methylphenyl Acetate

Reaction Logic: Standard acetylation using acetic anhydride. Pyridine acts as both solvent and nucleophilic catalyst.

Protocol:

-

Charge: To a flame-dried flask, add 4-Bromo-3-methylphenol (1.0 equiv) and DCM (

). -

Activation: Add Pyridine (1.5 equiv) and cool to

. -

Acylation: Dropwise add Acetic Anhydride (1.2 equiv). Add DMAP (1 mol%) to accelerate turnover.

-

Workup: Stir at RT for 2 hours. Quench with

(removes pyridine). Wash organic layer with sat.[2] -

Isolation: Concentrate in vacuo. Product is typically a clear oil or low-melting solid.

Synthesis of 4-Bromo-3-methylphenyl Pivalate

Reaction Logic: The steric bulk of pivaloyl chloride requires a more forcing acylation. Triethylamine (TEA) is used as the base, often with DMAP as a hyper-nucleophilic catalyst to form the reactive

Protocol:

-

Charge: Dissolve 4-Bromo-3-methylphenol (1.0 equiv) in anhydrous

( -

Base Addition: Add Triethylamine (1.5 equiv) and DMAP (5 mol%).

-

Acylation: Add Pivaloyl Chloride (1.2 equiv) slowly at

(exothermic). -

Reaction: Allow to warm to RT and reflux for 4–6 hours (steric hindrance slows the attack).

-

Purification: Standard aqueous workup (

, then base wash). Recrystallization from Hexanes/EtOAc is often possible due to the high crystallinity of the pivalyl group.

Functional Utility & Reactivity Differences[4]

Hydrolytic Stability (The "Core" Difference)

The pivalate ester is orders of magnitude more stable to basic hydrolysis than the acetate.

-

Acetate: Cleaves rapidly with

at RT ( -

Pivalate: Resists

,

Implication: Use Pivalate if the molecule must survive subsequent Suzuki-Miyaura couplings (basic aqueous conditions). Use Acetate if you need a temporary mask during an acidic step (e.g., nitration).

Directed Ortho-Lithiation (DoM)

This is the most powerful application of the pivalate derivative.

-

Mechanism: The carbonyl oxygen coordinates Lithium (

). -

Acetate Failure:

-BuLi attacks the acetate carbonyl (nucleophilic attack), destroying the protecting group and forming a ketone/alcohol mixture. -

Pivalate Success: The

-Butyl group sterically blocks the carbonyl carbon.

Figure 1: Divergent reaction pathways of Acetate vs. Pivalate with organolithium reagents.

Fries Rearrangement

-

Acetate: Readily undergoes Fries rearrangement (Lewis acid catalyzed, e.g.,

) to form 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone . This is a key route to ortho-hydroxyacetophenones. -

Pivalate: Can undergo Fries rearrangement to form the ortho-hydroxy tert-butyl ketone, but the reaction is slower and requires higher temperatures due to bulk.

Comparative Data Summary

| Feature | 4-Bromo-3-methylphenyl Acetate | 4-Bromo-3-methylphenyl Pivalate |

| Protecting Group Class | Kinetic (Labile) | Thermodynamic (Robust) |

| Base Stability | Low ( | High (Stable to |

| Acid Stability | Moderate | High |

| Ortho-Lithiation | Unsuitable (Nucleophilic attack) | Excellent (Directing Group) |

| Crystallinity | Generally Low (Oil/Low MP) | High (Often solid, aids purification) |

| Atom Economy | High (Small group) | Lower (Adds C4H9 mass) |

| Primary Application | Transient protection; Fries rearrangement precursor | Robust protection during multi-step synthesis; Directed C-H activation |

Decision Logic for Researchers

Scenario A: The Cross-Coupling Sequence

Goal: Perform a Suzuki-Miyaura coupling at the C-Br bond.

-

Recommendation: Use Pivalate .

-

Reasoning: Suzuki coupling typically requires aqueous base (carbonate/phosphate) and heat. The acetate ester will likely hydrolyze to the free phenol, which can poison the Pd catalyst or participate in side reactions. The pivalate remains intact, keeping the phenol protected.

Scenario B: The Scaffold Modification

Goal: Introduce a formyl or iodine group at the C2 position (ortho to oxygen).

-

Recommendation: Use Pivalate .

-

Reasoning: Treat the pivalate with

-BuLi/TMEDA at

Scenario C: The Prodrug Design

Goal: Create a prodrug of 4-bromo-3-methylphenol to improve lipophilicity.

-

Recommendation: Acetate (or similar short chain).

-

Reasoning: Pivalates are often too stable for enzymatic cleavage in vivo, potentially leading to low bioavailability of the active phenol. Acetates are readily cleaved by plasma esterases.

Figure 2: Strategic decision tree for selecting the appropriate phenolic derivative.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Classic reference for stability profiles of esters).

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879–933. Link (Foundational text on DoM using hindered esters/amides).

-

BenchChem. "1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone Technical Guide." BenchChem Application Notes. Link (Details on Fries rearrangement of the acetate derivative).

-

PolyU Institutional Research Archive. "Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates." Link (Context on pivalate reactivity in metal catalysis).

-

ChemicalBook. "4-Bromo-3-methylphenol Properties and Synthesis." Link (Source for parent phenol physical data).

Sources

Advanced Sourcing and Application of 4-Bromo-3-methylphenyl Pivalate in Catalytic C–H Functionalization

Executive Summary

In the landscape of modern drug development and advanced organic synthesis, the strategic functionalization of inert C–H bonds has revolutionized retrosynthetic planning. 4-Bromo-3-methylphenyl pivalate (CAS 1204517-73-6) [1] has emerged as a highly specialized, bifunctional building block designed specifically for these advanced methodologies.

As an Application Scientist, I approach this molecule not merely as a reagent, but as a programmable scaffold. It features two orthogonal reactive sites: a pivalate (trimethylacetate) ester that serves as a sterically demanding, transient directing group for transition-metal-catalyzed ortho-C–H functionalization, and a bromide substituent that acts as a latent handle for downstream cross-coupling[2]. This whitepaper dissects the commercial sourcing, mechanistic causality, and self-validating experimental protocols required to harness this molecule effectively.

Chemical Profile & Commercial Sourcing

When procuring this compound for sensitive catalytic applications, purity is the defining metric. Trace metal impurities or unesterified free phenols can poison palladium catalysts or trigger off-target side reactions. Researchers must source this compound from vendors that guarantee >97% purity by HPLC/NMR.

Table 1: Quantitative Chemical Profile & Supplier Matrix

| Parameter / Metric | Specification / Data |

| Chemical Name | This compound |

| CAS Registry Number | 1204517-73-6[1] |

| Molecular Formula | C12H15BrO2 |

| Molecular Weight | ~271.15 g/mol |

| Key Structural Features | Pivalate directing group (O-coordinating), Latent aryl bromide |

| Target Product (Post-Arylation) | 5-Bromo-4-methylbiphenyl-2-yl pivalate (CAS 1204517-83-8)[3] |

| Target Product LogP | 5.38[3] |

| Verified Commercial Suppliers | BLD Pharm[4], Aaronchem[5], Chemsrc Network[1] |

Mechanistic Paradigm: Pd(II)-Catalyzed Ortho-C–H Arylation

The true value of this compound lies in its behavior during Pd(II)-catalyzed C–H activation, a methodology pioneered by Xiao and colleagues[2]. Understanding the causality behind the reagent selection is critical for optimizing yields.

-

The Pivalate Directing Group: Why use a pivalate ester instead of a simple acetate? The bulky tert-butyl group of the pivalate ester provides immense steric hindrance, which prevents the formation of inactive palladium dimers (Pd black) and strictly suppresses over-arylation[6]. Furthermore, the pivalate oxygen coordinates weakly to the Pd(II) center, facilitating a low-energy Concerted Metalation-Deprotonation (CMD) pathway[7].

-

Diaryliodonium Salts: Diphenyliodonium triflate (

) is utilized as the coupling partner. Unlike aryl halides, iodonium salts are highly electrophilic oxidants that readily undergo oxidative addition to the intermediate palladacycle, driving the challenging Pd(II)/Pd(IV) catalytic cycle forward under relatively mild conditions[8].

Fig 1. Catalytic cycle of Pd(II)-mediated ortho-C–H arylation of aryl pivalates.

Experimental Workflow: Self-Validating Protocol

To synthesize 5-bromo-4-methylbiphenyl-2-yl pivalate (CAS 1204517-83-8)[3], the following self-validating protocol must be employed. Every step includes a built-in chemical rationale (causality) and a validation checkpoint to ensure systemic integrity.

Step-by-Step Methodology

1. Inert Atmosphere Assembly

-

Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with this compound (1.0 equiv), diphenyliodonium trifluoromethanesulfonate (1.5 equiv), and

(5 mol%)[3]. -

Causality: Iodonium salts are highly sensitive to moisture. Inert conditions prevent the premature degradation of the active Pd species[2].

-

Validation Checkpoint: The solid mixture should appear as a uniform, pale-yellow/orange powder. Any dark grey/black discoloration indicates premature Pd(0) formation, invalidating the setup.

2. Solvent and Additive Introduction

-

Action: Add anhydrous 1,2-Dichloroethane (DCE), followed by Pivalic anhydride (

, 1.0 equiv) and Trifluoromethanesulfonic acid (TfOH, 5 mol%)[3]. -

Causality:

acts as a chemical desiccant, scavenging adventitious water to protect the iodonium salt. TfOH protonates a pivalate ligand on

3. Thermal Activation

-

Action: Seal the tube and heat the homogeneous mixture to 110 °C for 12 hours[3].

-

Causality: Elevated thermal energy is required to overcome the activation barrier of the CMD transition state[6].

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot is entirely consumed, yielding a new, lower-Rf product spot. The solution must remain homogeneous; precipitation indicates catalyst death.

4. Quench and Purification

-

Action: Cool to room temperature, dilute with EtOAc, and quench with saturated aqueous

. Extract, dry over -

Causality: The basic quench neutralizes TfOH and pivalic acid byproducts, preventing acid-catalyzed hydrolysis of the pivalate product during solvent evaporation.

-

Validation Checkpoint:

-NMR must confirm the disappearance of the ortho-proton (typically ~7.1 ppm) and the appearance of a new aromatic multiplet corresponding to the incorporated phenyl ring.

Fig 2. Self-validating experimental workflow for the synthesis of biaryl pivalates.

Downstream Applications in Drug Development

The strategic brilliance of this compound is realized after the C–H arylation step. The newly formed biaryl compound (5-bromo-4-methylbiphenyl-2-yl pivalate) retains its robust aryl bromide functionality. Drug development professionals can subsequently subject this bromide to standard Suzuki-Miyaura or Buchwald-Hartwig cross-coupling conditions to install complex heterocycles or amines. Finally, the pivalate group can be cleaved via basic hydrolysis (e.g., LiOH/MeOH) to reveal the free biphenyl-phenol, providing a highly modular route to complex polyaromatic pharmacophores.

References

-

(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one ... Chemsrc.com. 1

-

5-bromo-4-methylbiphenyl-2-yl pivalate - CAS号1204517-83-8 . Molaid.com. 3

-

1695460-92-4|3-BRomo-4-methylphenyl acetate . BLD Pharm.4

-

Explore Quality Chemical Building Blocks at Aaronchem . Aaronchem.com. 5

-

Sustainable protocols for direct CH bond arylation of (hetero)arenes . Uniba.it. 8

-

palladium(II) pivalate | 106224-36-6 . Benchchem.com. 6

-

Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group . Core.ac.uk. 7

-

Pd(II)-catalyzed C-H activation/aryl-aryl coupling of phenol esters . Xiao, B. et al. J Am Chem Soc. 2010 Jan 20;132(2):468-9. NIH.gov. 2

Sources

- 1. CAS#:329059-03-2 | (2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one | Chemsrc [chemsrc.com]

- 2. Pd(II)-catalyzed C-H activation/aryl-aryl coupling of phenol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-bromo-4-methylbiphenyl-2-yl pivalate - CAS号 1204517-83-8 - 摩熵化学 [molaid.com]

- 4. 1695460-92-4|3-BRomo-4-methylphenyl acetate|BLD Pharm [bldpharm.com]

- 5. aaronchem.com [aaronchem.com]

- 6. palladium(II) pivalate | 106224-36-6 | Benchchem [benchchem.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. ricerca.uniba.it [ricerca.uniba.it]

Strategic Pivalate Protection of Brominated Cresols: A Technical Whitepaper for Advanced Organic Synthesis

Executive Summary

In the development of complex pharmaceuticals, agrochemicals, and advanced materials, brominated cresols (bromomethylphenols) serve as highly versatile synthetic building blocks. However, the dual reactivity of these molecules—possessing both an acidic phenolic hydroxyl (-OH) group and an electrophilic carbon-bromine (C-Br) bond—presents a significant chemoselectivity challenge during multi-step synthesis.

This whitepaper provides an in-depth technical review of the pivalate (pivaloyl, Piv) protection strategy for brominated cresols. By leveraging the immense steric bulk of the tert-butyl moiety, the pivalate ester effectively masks the phenolic oxygen, rendering it inert to the harsh basic and nucleophilic conditions typical of downstream organometallic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). We will dissect the mechanistic causality of pivaloylation, evaluate its quantitative stability profile, and provide field-validated, self-validating experimental protocols.

Mechanistic Causality: The Orthogonality of the Pivaloyl Group

The Kinetic and Thermodynamic Rationale

Phenols are inherently less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic

The strategic choice of the pivaloyl group over standard acetyl (Ac) or benzoyl (Bz) groups is dictated by steric shielding . The quaternary carbon of the tert-butyl group creates a significant steric umbrella over the ester carbonyl. This kinetic barrier prevents the approach of bulky nucleophiles (such as Grignard reagents or organolithiums) and completely inhibits premature saponification by mild bases used in palladium-catalyzed cross-couplings.

Catalytic Activation Pathways

To overcome the poor nucleophilicity of bromocresols, 4-dimethylaminopyridine (DMAP) is universally employed. DMAP acts as a nucleophilic catalyst, attacking pivaloyl chloride to form a highly electrophilic N-pivaloylpyridinium intermediate. This intermediate rapidly undergoes nucleophilic attack by the bromocresol phenoxide, transferring the pivaloyl group and regenerating the DMAP catalyst.

Recent literature also highlights alternative green methodologies. For instance, inexpensive phosphoric acid (H

Caption: Catalytic cycle of DMAP-mediated pivaloylation of phenolic compounds.

Quantitative Stability Profiles

The utility of a protecting group is defined by its orthogonality. The table below summarizes the stability of the pivalate group on bromocresols compared to other common phenolic esters, dictating its selection for specific synthetic routes[2].

| Protecting Group | Steric Bulk | Stability to Pd-Catalysis (Mild Base) | Stability to Grignard (RMgX) | Optimal Cleavage Conditions |

| Acetyl (Ac) | Low | Poor (Cleaves at pH > 9) | Poor (Rapidly cleaves) | K |

| Benzoyl (Bz) | Moderate | Moderate | Poor | NaOH / MeOH, RT |

| Pivaloyl (Piv) | High | Excellent (Stable pH 1-12) | Moderate to Good | NaOH / Bu |

Synthetic Workflow Visualization

The standard operational sequence for utilizing bromocresols in drug development involves protection, functionalization of the aryl bromide, and subsequent deprotection.

Caption: Synthetic workflow for pivalate protection and functionalization of bromocresols.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and in-process controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of Bromocresol Pivalate

Objective: Mask the phenolic -OH of a bromocresol (e.g., 4-bromo-2-methylphenol) using pivaloyl chloride.

-

Reaction Setup: To an oven-dried, argon-purged round-bottom flask, add the bromocresol (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base and Catalyst Addition: Add triethylamine (Et

N, 1.5 equiv) followed by DMAP (0.1 equiv).-

Causality: Et

N acts as a stoichiometric acid scavenger to neutralize the HCl byproduct. Without it, the reaction environment becomes acidic, protonating the DMAP catalyst and halting the reaction[2].

-

-

Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add pivaloyl chloride (1.2 equiv) over 15 minutes.

-

Causality: The dropwise addition controls the exothermic formation of the N-pivaloylpyridinium intermediate, preventing localized heating and side-product formation.

-

-

In-Process Control (IPC): Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The highly polar bromocresol (

) will convert to the non-polar pivalate ester ( -

Quench and Workup: Once complete (typically 2-4 hours), quench the reaction with H

O.-

Self-Validation: Water hydrolyzes any unreacted pivaloyl chloride into pivalic acid and HCl.

-

-

Extraction: Wash the organic layer sequentially with 1M HCl (removes DMAP and Et

N), saturated aqueous NaHCO

Protocol B: Biphasic Deprotection of the Pivalate Ester

Objective: Cleave the sterically hindered pivalate group post-functionalization to reveal the free phenol.

Standard saponification (e.g., LiOH in MeOH/H

-

Reaction Setup: Dissolve the functionalized bromocresol pivalate (1.0 equiv) in a 1:1 mixture of THF and CH

Cl -

Reagent Addition: Add powdered sodium hydroxide (NaOH, 5.0 equiv) and tetrabutylammonium hydrogen sulfate (Bu

NHSO-

Causality: The phase-transfer catalyst (Bu

NHSO

-

-

IPC and Isolation: Stir vigorously at room temperature. Monitor by TLC until the non-polar ester is fully consumed. Acidify the mixture with 1M HCl to pH ~3 to protonate the resulting phenoxide, extract with EtOAc, dry, and concentrate to yield the deprotected functionalized cresol.

References

- Source: organic-chemistry.

- Source: arkat-usa.

Sources

Thermodynamic and Kinetic Stability of Aryl Pivalate Esters in Storage: A Mechanistic and Methodological Guide

Executive Summary

Aryl pivalate esters are extensively utilized in pharmaceutical development both as robust protecting groups during complex syntheses and as highly lipophilic prodrug moieties. A classic clinical example is the glaucoma medication , a prodrug of epinephrine[1]. While ester linkages are generally susceptible to degradation in aqueous environments, pivalates uniquely leverage extreme steric bulk to resist cleavage. This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic principles governing aryl pivalate stability, alongside a self-validating experimental methodology for evaluating their integrity under formal storage conditions.

Mechanistic Causality: Thermodynamics vs. Kinetics

To engineer stable formulations, researchers must distinguish between a molecule's thermodynamic destination and its kinetic journey.

The Thermodynamic Reality

In the presence of moisture (even ambient humidity in solid-state storage), the hydrolysis of an aryl ester into its corresponding phenol and carboxylic acid is a thermodynamically favored process (

The Kinetic Blockade (Steric Hindrance)

Aryl pivalates survive storage not because they are thermodynamically stable, but because they are kinetically trapped . The pivalate moiety (trimethylacetate) features a bulky tert-butyl group directly adjacent to the ester carbonyl.

During base-catalyzed hydrolysis (the

Fig 1: Mechanistic pathway of aryl pivalate hydrolysis highlighting the kinetic steric blockade.

Quantitative Risk Assessment in Storage

Because the kinetic barrier is the only defense against thermodynamic degradation, environmental factors that provide thermal energy (heat) or lower the activation barrier (extreme pH) are the primary storage risks. The table below illustrates how the extreme steric hindrance of the pivalate group drastically reduces the relative hydrolysis rate compared to less hindered esters.

Table 1: Comparative Kinetic Stability of Aryl Esters in Aqueous Microenvironments

| Ester Derivative | R-Group Structure | Steric Hindrance ( | Relative Hydrolysis Rate ( | Primary Storage Risk Profile |

| Aryl Acetate | -CH | Low | 1.00 (Baseline) | Rapid ambient hydrolysis; highly moisture sensitive. |

| Aryl Propionate | -CH | Moderate | ~0.45 | Moderate hydrolysis; requires strict desiccation. |

| Aryl Pivalate | -C(CH | Exceptionally High | < 0.01 | Highly stable; vulnerable only to extreme pH or prolonged heat. |

Self-Validating Experimental Methodology

To establish a shelf-life for an aryl pivalate API, researchers must conduct forced degradation and formal stability testing in compliance with the [4].

The following protocol is designed as a self-validating system . The validity of the entire study hinges on the concept of mass balance during the forced degradation phase. If the analytical method cannot account for 100% of the degraded parent molecule by quantifying the newly formed degradant peaks, the method is deemed "non-stability-indicating" and the protocol automatically fails, preventing flawed data from advancing to clinical phases.

Phase 1: Forced Degradation (Method Validation)

Causality of Experimental Choices: Base-catalyzed hydrolysis is inherently more efficient than acid-catalyzed hydrolysis because the hydroxide ion is a vastly superior nucleophile compared to water[2]. Therefore, basic stress testing is conducted at Room Temperature (RT), while acidic stress testing requires thermal amplification (60°C) to overcome the higher activation barrier of the

-

Sample Preparation: Dissolve the aryl pivalate API in an inert diluent (e.g., 50:50 Acetonitrile:Water) to a target concentration of 1.0 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of sample with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1N NaOH prior to injection to preserve column integrity[1].

-

Base Hydrolysis: Mix 1 mL of sample with 1 mL of 0.1N NaOH. Incubate at RT for 2 hours. Neutralize with 0.1N HCl[1].

-

Oxidative Stress: Mix 1 mL of sample with 1 mL of 3% H

O -

Mass Balance Validation: Analyze via HPLC-UV. The sum of the molar quantities of the remaining aryl pivalate, the liberated phenol, and pivalic acid must equal the initial molar quantity of the parent drug (

).

Phase 2: ICH Q1A(R2) Formal Stability Testing

Once the HPLC method is validated via mass balance, formal solid-state testing commences.

-

Packaging: Seal the solid API in the proposed commercial container closure system.

-

Long-Term Storage: Incubate at 25°C ± 2°C / 60% RH ± 5% RH. Pull samples at 0, 3, 6, 9, and 12 months[4].

-

Accelerated Storage: Incubate at 40°C ± 2°C / 75% RH ± 5% RH. Pull samples at 0, 3, and 6 months[4].

-

Evaluation: A "significant change" is defined as a 5% loss of initial API assay value or the failure to meet specification limits for degradants.

Fig 2: Self-validating experimental workflow for ICH Q1A(R2) stability and forced degradation.

Conclusion

The thermodynamic stability of aryl pivalate esters in storage is an illusion maintained by a robust kinetic barrier. By understanding the causality between the tert-butyl group's steric hindrance and the activation energy required for nucleophilic attack, formulation scientists can accurately predict degradation pathways. Implementing a self-validating, mass-balance-driven analytical protocol ensures that any circumvention of this kinetic barrier during long-term or accelerated storage is accurately quantified, guaranteeing the safety and efficacy of the final pharmaceutical product.

References

-

Title: Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters Source: PubMed (National Institutes of Health) URL: [Link]

-

Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

Methodological & Application

Synthesis of 4-Bromo-3-methylphenyl pivalate from 4-bromo-3-methylphenol

Abstract & Scope

This document details the protocol for the synthesis of 4-Bromo-3-methylphenyl pivalate via the esterification of 4-bromo-3-methylphenol using pivaloyl chloride. This compound serves as a critical intermediate in medicinal chemistry, particularly as a robust protecting group strategy or a directing group for subsequent transition-metal-catalyzed C-H activation or cross-coupling reactions (e.g., Nickel-catalyzed C-O activation).

The protocol utilizes a base-mediated nucleophilic acyl substitution under anhydrous conditions, optimized for high yield (>90%) and minimal byproduct formation.

Introduction & Strategic Rationale

Chemical Context

Phenolic esters, particularly pivalates (trimethylacetates), are distinguished by the steric bulk of the tert-butyl group. This steric hindrance offers two distinct advantages in drug discovery workflows:

-

Robust Protection: Pivalates are significantly more stable to hydrolysis than acetates or benzoates, surviving mild basic or acidic conditions used in multi-step synthesis.

-

Directed Metalation: The carbonyl oxygen of the pivalate can coordinate with transition metals (Pd, Ni, Rh), facilitating ortho-C-H activation or serving as an electrophile in C-O bond cleavage reactions (e.g., Kumada-Corriu coupling).

Reaction Overview

The synthesis involves the reaction of 4-bromo-3-methylphenol with pivaloyl chloride in the presence of a tertiary amine base (Triethylamine) and a nucleophilic catalyst (DMAP).

Reaction Scheme:

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.

-

Activation: The catalytic DMAP attacks the pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate. This overcomes the steric hindrance of the tert-butyl group.[1]

-

Nucleophilic Attack: The phenol, deprotonated by triethylamine, attacks the activated carbonyl.

-

Elimination: The tetrahedral intermediate collapses, expelling DMAP (regenerating the catalyst) and forming the ester bond.

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount (10 mmol Scale) | Role |

| 4-Bromo-3-methylphenol | 187.04 | 1.0 | 1.87 g | Substrate |

| Pivaloyl Chloride | 120.58 | 1.2 | 1.45 g (~1.48 mL) | Acylating Agent |

| Triethylamine (Et3N) | 101.19 | 1.5 | 1.52 g (~2.10 mL) | Base (HCl Scavenger) |

| DMAP | 122.17 | 0.05 | 61 mg | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 84.93 | N/A | 30 mL | Solvent (Anhydrous) |

Safety Note: Pivaloyl chloride is corrosive and lachrymatory. 4-Bromo-3-methylphenol is a skin irritant. Perform all operations in a functioning fume hood.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and cool under a stream of nitrogen (or Argon).

-

Add 4-Bromo-3-methylphenol (1.87 g, 10 mmol) and DMAP (61 mg, 0.5 mmol) to the flask.

-

Seal with a rubber septum and purge with nitrogen.

-

Inject anhydrous DCM (30 mL) via syringe. Stir until solids are fully dissolved.

-

Inject Triethylamine (2.10 mL, 15 mmol) .

-

Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Cooling controls the exotherm of the acid chloride addition.

Step 2: Acylation

-

Slowly add Pivaloyl Chloride (1.48 mL, 12 mmol) dropwise via syringe over 5–10 minutes.

-

Observation: A white precipitate (Et3N·HCl) will form immediately.

-

-

Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 3–4 hours .

-

Monitoring: Check reaction progress by TLC (Eluent: 10% Ethyl Acetate in Hexanes). The starting phenol (more polar) should disappear; the ester (less polar) will appear at a higher Rf (~0.6–0.7).

-

Step 3: Work-up

-

Quench the reaction by carefully adding saturated NaHCO3 solution (20 mL) . Stir vigorously for 10 minutes to hydrolyze excess acid chloride.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (2 x 15 mL) .

-

Combine the organic layers and wash sequentially with:

-

1M HCl (20 mL) – Removes residual Et3N and DMAP.

-

Brine (20 mL) – Dries the organic phase.

-

-

Dry the organic phase over anhydrous MgSO4 .

-

Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil/solid.

Step 4: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Eluent: Gradient of 0%

5% Ethyl Acetate in Hexanes.-

Note: Pivalates are lipophilic. High polarity solvents are rarely needed.

-

-

Yield Expectation: 90–95% (approx. 2.5 g).

Figure 2: Operational workflow for the synthesis and purification.[6]

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following expected spectral data.

| Technique | Parameter | Expected Signal/Value | Interpretation |

| 1H NMR | Singlet (9H) | t-Butyl group (Pivalate). Diagnostic peak. | |

| 1H NMR | Singlet (3H) | Aryl Methyl group. | |

| 1H NMR | Multiplet (3H) | Aromatic protons (Shifted downfield relative to phenol). | |

| IR | Strong Band | C=O Stretch (Ester). | |

| IR | Absent | Absence of O-H stretch confirms full conversion. | |

| HRMS | [M+H]+ | ~271.03/273.03 | Matches formula C12H15BrO2 (Br isotope pattern 1:1). |

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield: Often caused by moisture in the solvent or reagents. Pivaloyl chloride hydrolyzes rapidly to pivalic acid (which does not react without coupling agents). Solution: Ensure DCM is distilled or dried over molecular sieves.

-

Incomplete Reaction: Steric hindrance of the phenol (ortho-methyl) plus the bulky pivaloyl group can slow kinetics. Solution: Increase DMAP loading to 10 mol% or reflux gently (40°C) if RT is insufficient.

-

Product Hydrolysis: Pivalates are stable, but prolonged exposure to strong base during workup can degrade them. Solution: Keep NaHCO3 washes brief and cold.

Alternative Conditions (Acid-Free)